molecular formula C17H18ClFN2 B5656939 1-[(4-chlorophenyl)methyl]-4-(2-fluorophenyl)piperazine

1-[(4-chlorophenyl)methyl]-4-(2-fluorophenyl)piperazine

Cat. No.: B5656939
M. Wt: 304.8 g/mol
InChI Key: JCIVXXJVIRQONG-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-4-(2-fluorophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This particular compound has been studied for its potential anti-allergic and other therapeutic properties .

Chemical Reactions Analysis

1-[(4-chlorophenyl)methyl]-4-(2-fluorophenyl)piperazine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets in the body. It is known to bind to histamine H1 receptors, thereby inhibiting the action of histamine and reducing allergic responses . The compound may also interact with other receptors and pathways, contributing to its overall therapeutic effects.

Comparison with Similar Compounds

1-[(4-chlorophenyl)methyl]-4-(2-fluorophenyl)piperazine can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-(2-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2/c18-15-7-5-14(6-8-15)13-20-9-11-21(12-10-20)17-4-2-1-3-16(17)19/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIVXXJVIRQONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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